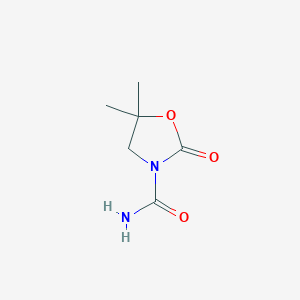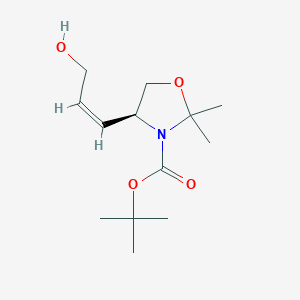![molecular formula C7H7NS B12885084 2-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12885084.png)
2-Methylpyrrolo[2,1-b]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrrolo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse biological activities. This compound consists of a fused pyrrole and thiazole ring, making it a valuable scaffold in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrrolo[2,1-b]thiazole typically involves constructing the bicyclic system from existing pyrrole or thiazole rings. Common methods include alkylation and dipolar cycloaddition reactions. For instance, substituted acetonitriles (XCH₂CN, where X = CO₂R, CN, hetaryl) are treated with mercaptoacetic acid to yield 2-(X-methylidene)thiazolidin-4-ones, which are then N-alkylated with phenacyl bromides .
Industrial Production Methods: Industrial production methods often employ catalysts or microwave irradiation to enhance the efficiency of the synthesis. These methods allow for the production of substituted pyrrolo[2,1-b]thiazoles under various conditions, providing access to a wide range of derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrrolo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
2-Methylpyrrolo[2,1-b]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylpyrrolo[2,1-b]thiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its antitumor activity.
Comparison with Similar Compounds
Pyrrolo[2,1-b]thiazole: The parent compound of 2-Methylpyrrolo[2,1-b]thiazole, which shares a similar bicyclic structure.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole, which contain the thiazole ring but lack the fused pyrrole ring.
Uniqueness: this compound is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C7H7NS |
|---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
2-methylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7NS/c1-6-5-8-4-2-3-7(8)9-6/h2-5H,1H3 |
InChI Key |
WHMNQHNCTCXQAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


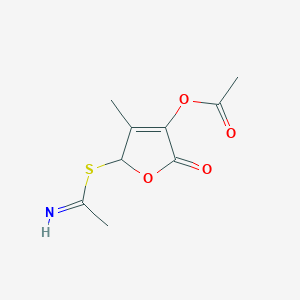
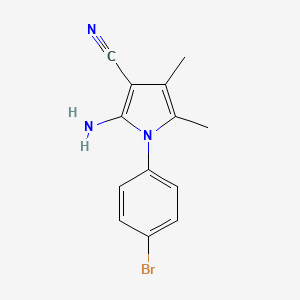

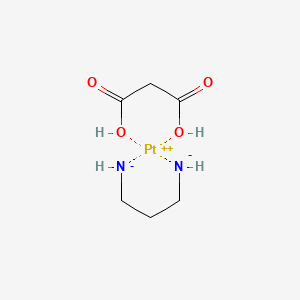
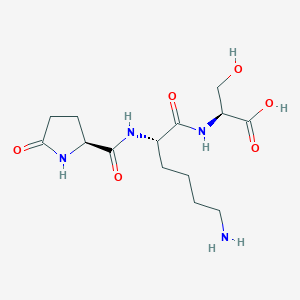
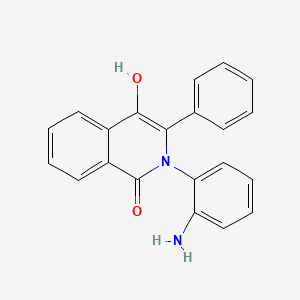
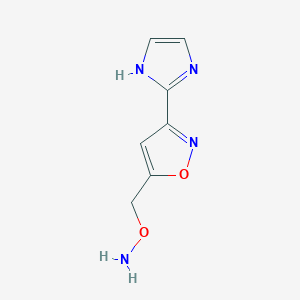
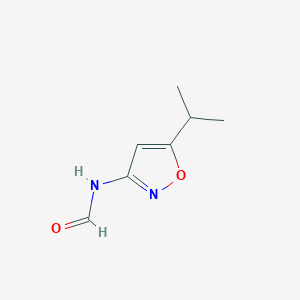
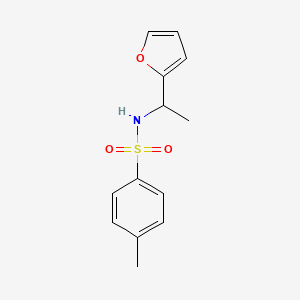
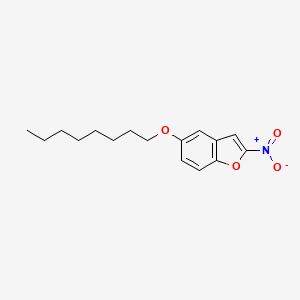
![4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)
![8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12885089.png)
